molecular formula C11H8FNO2S B105846 [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-24-3

[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B105846
CAS No.: 17969-24-3
M. Wt: 237.25 g/mol
InChI Key: QOJQFOYPWWTPCA-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid: is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in the structure enhances its potential for various applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry for their potential therapeutic properties.

Biology: In biological research, [2-

Safety and Hazards

The safety information for “[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 4-fluorophenacyl bromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may include distillation and crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJQFOYPWWTPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368956
Record name [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837748
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17969-24-3
Record name 2-(4-Fluorophenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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